molecular formula C17H22N4O2 B2940788 N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide CAS No. 1210699-47-0

N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide

Cat. No. B2940788
CAS RN: 1210699-47-0
M. Wt: 314.389
InChI Key: QFOAKQRKEVSXHY-UHFFFAOYSA-N
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Description

“N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted in several studies. For example, docking studies were performed for a tested compound to understand its mechanism of action as an anti-microbial and anti-fungal agent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, unusual fragmentation involving the loss of 11 u has been observed in electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives .

Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists

N-arylpiperazinyl-N'-propylamino derivatives, including structures akin to N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide, have been identified as functional uroselective alpha 1-adrenoceptor antagonists. These compounds were derived by functional in vitro screening and showed nanomolar affinity at the alpha 1-adrenoceptor subtype prevalent in the human lower urinary tract, displaying significant selectivity over other subtypes. This specificity suggests potential applications in treating conditions affecting the lower urinary tract, such as benign prostatic hyperplasia (Elworthy et al., 1997).

PET Imaging Agents for Neuroinflammation

Compounds structurally related to this compound have been synthesized for use as potential PET imaging agents. These compounds, including N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, are designed to image the IRAK4 enzyme in neuroinflammation, indicating a potential application in the diagnosis and study of neurological diseases (Wang et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Research has identified that derivatives of N-(3-(4-phenylpiperazin-1yl)propyl)isoxazole-5-carboxamide exhibit significant antimicrobial and anti-inflammatory activities. This suggests their potential in developing new therapeutic agents for infectious and inflammatory diseases. For instance, some derivatives have shown potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, indicating their application in inflammation treatment (Nagarapu et al., 2011).

Anticancer Potential

Derivatives similar to this compound have been explored for their anticancer potential. For example, novel N-phenyl-5-carboxamidyl isoxazoles have shown significant activity against colon cancer cells, including inhibiting the phosphorylation of STAT3, a key pathway in cancer progression. This indicates the potential use of these compounds in cancer therapy (Shaw et al., 2012).

Mechanism of Action

Future Directions

The future directions for the research and development of “N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” and similar compounds could involve further investigation of their potential therapeutic applications, given their reported anti-inflammatory activities .

properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOAKQRKEVSXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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